2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-isopropyl-5-methylphenol with a suitable halogenated aromatic compound under basic conditions to form the phenoxy derivative. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications .
Scientific Research Applications
2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: A simpler phenolic compound with similar structural features.
4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid: Shares the phenoxy group but differs in its boronic acid functionality.
Uniqueness
2-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C25H21NO5 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c1-14(2)19-10-4-15(3)12-22(19)31-18-8-6-17(7-9-18)26-23(27)20-11-5-16(25(29)30)13-21(20)24(26)28/h4-14H,1-3H3,(H,29,30) |
InChI Key |
FSDWNTXNJJYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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